molecular formula C15H23NO3 B7558490 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B7558490
M. Wt: 265.35 g/mol
InChI Key: BDYZBPLHEXGXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as BDAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BDAM is a spirocyclic compound that contains a bicyclo[2.2.1]heptane ring system and a spirocyclic nitrogen-containing ring system. In

Mechanism of Action

The exact mechanism of action of 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is not yet fully understood. However, it has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep. 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to have a number of biochemical and physiological effects. It has been found to have anxiolytic and sedative effects, as well as anticonvulsant and analgesic effects. 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has also been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone in lab experiments is its ability to interact with the GABA-A receptor, which is a well-studied receptor that plays a role in a number of neurological disorders. However, one limitation of using 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. One area of research could be the development of more efficient synthesis methods for 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. Another area of research could be the development of derivatives of 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone that have increased solubility and potency. Additionally, further research could be done to explore the potential applications of 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone in the treatment of neurological disorders and other diseases.

Synthesis Methods

2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can be synthesized through a multistep process that involves the reaction of bicyclo[2.2.1]heptan-2-one with 1,4-dioxaspiro[4.5]decan-8-amine. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent such as acetonitrile. The product is then purified through column chromatography to obtain pure 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone.

Scientific Research Applications

2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to have potential applications in drug development due to its ability to interact with the central nervous system. It has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. 2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has also been found to have potential as an analgesic and anxiolytic agent.

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-14(13-10-11-1-2-12(13)9-11)16-5-3-15(4-6-16)18-7-8-19-15/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZBPLHEXGXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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